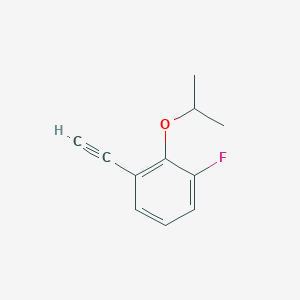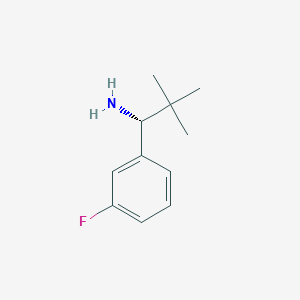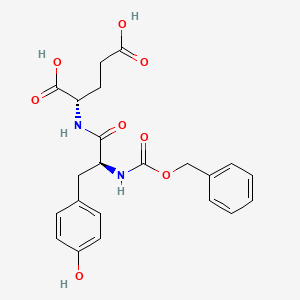
2-(3-Bromophenoxy)acetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Bromophenoxy)acetaldehyde: is an organic compound characterized by the presence of a bromine atom attached to a phenoxy group, which is further connected to an acetaldehyde moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenoxy)acetaldehyde can be achieved through several methods. One common approach involves the bromination of phenoxyacetaldehyde. This process typically requires the use of bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position on the phenoxy ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions. These reactions are often carried out in specialized reactors designed to handle the exothermic nature of bromination. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions: 2-(3-Bromophenoxy)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.
Major Products Formed:
Oxidation: 2-(3-Bromophenoxy)acetic acid.
Reduction: 2-(3-Bromophenoxy)ethanol.
Substitution: Various substituted phenoxyacetaldehydes depending on the nucleophile used.
科学研究应用
2-(3-Bromophenoxy)acetaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 2-(3-Bromophenoxy)acetaldehyde involves its reactivity as an aldehyde and the presence of the bromine atom. The aldehyde group can undergo nucleophilic addition reactions, while the bromine atom can participate in substitution reactions. These properties make it a versatile intermediate in organic synthesis.
相似化合物的比较
2-(4-Bromophenoxy)acetaldehyde: Similar structure but with the bromine atom at the para position.
2-(2-Bromophenoxy)acetaldehyde: Bromine atom at the ortho position.
2-(3-Chlorophenoxy)acetaldehyde: Chlorine atom instead of bromine.
Uniqueness: 2-(3-Bromophenoxy)acetaldehyde is unique due to the specific positioning of the bromine atom, which can influence its reactivity and the types of reactions it undergoes. This positional isomerism can lead to different chemical and physical properties compared to its ortho and para counterparts.
属性
分子式 |
C8H7BrO2 |
|---|---|
分子量 |
215.04 g/mol |
IUPAC 名称 |
2-(3-bromophenoxy)acetaldehyde |
InChI |
InChI=1S/C8H7BrO2/c9-7-2-1-3-8(6-7)11-5-4-10/h1-4,6H,5H2 |
InChI 键 |
LEDARMCYSOZPAX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Br)OCC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![Benzyl 2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate;4-methylbenzenesulfonic acid](/img/structure/B12069630.png)


